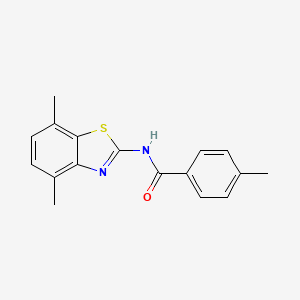

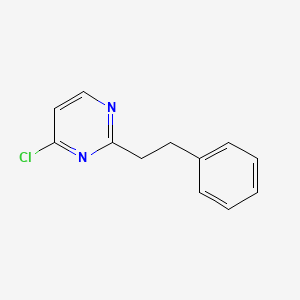

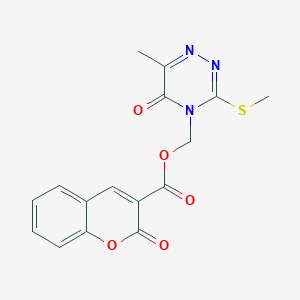

![molecular formula C7H7ClN4O B2475737 3-(Chloromethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 2095410-15-2](/img/structure/B2475737.png)

3-(Chloromethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(Chloromethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one” is a chemical compound with the CAS Number: 2095410-15-2. It has a molecular weight of 198.61 .

Synthesis Analysis

A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and their structures were characterized using various techniques, such as melting point, 1 H and 13 C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Molecular Structure Analysis

The molecular structure of “this compound” was characterized using various techniques, such as melting point, 1 H and 13 C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Applications De Recherche Scientifique

Synthesis and Derivative Studies

- The compound has been used in the synthesis of various derivatives, such as 8-substituted and 3-methyl-8-substituted s-triazolo[4,3-a]pyrazines. These derivatives include amino, chloro, hydroxy, mercapto, hydroxylamino, selenoxy, methoxy, and thiomethoxy substituents, demonstrating the compound's versatility in chemical synthesis (Schneller & May, 1978).

Pharmaceutical Agent Enhancement

- A scheme for the synthesis of 3,7-disubstituted derivatives of this compound has been suggested, showing potential as pharmacological agents with various activities, including cytotoxic, membrane-stabilizing, cerebroprotective, and cardioprotective (Kulikovska et al., 2014).

Biological Activity

- Several studies have explored the biological activity of derivatives of this compound. For example, substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, synthesized from phenylacetonitriles, exhibited potent anticonvulsant activity in rat models (Kelley et al., 1995). Another study synthesized 1,2,4-triazole linked to pyrazole derivatives and assessed their antibacterial and anticancer activity (Mallisetty et al., 2022).

Chemical Synthesis Applications

- The compound has been utilized as an important intermediate in the synthesis of small molecule anticancer drugs. For instance, its dichloro derivative was synthesized through steps including substitution, acylation, cyclization, and chlorination (Zhang et al., 2019).

Tautomeric and Conformational Analysis

- The compound's derivatives have been studied for their tautomeric and conformational properties. One study on a triazolo-triazole derivative highlighted its amphoteric behavior and stable complex formation with metals like Cu(ii) and Zn(ii), indicating potential applications in coordination chemistry and material science (Parisi et al., 2020).

Mécanisme D'action

Target of Action

The primary target of 3-(Chloromethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research .

Mode of Action

The compound interacts with c-Met kinase, inhibiting its activity . This inhibition disrupts the kinase’s normal function, leading to changes in cellular processes such as growth and migration .

Biochemical Pathways

The inhibition of c-Met kinase affects various biochemical pathways involved in cell growth and survival . The downstream effects of this inhibition can lead to the suppression of tumor growth and proliferation .

Pharmacokinetics

The compound’s interaction with its target, c-met kinase, suggests that it may have good bioavailability .

Result of Action

The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It has been shown to possess superior c-Met kinase inhibition ability at the nanomolar level .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors.

Propriétés

IUPAC Name |

3-(chloromethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4O/c1-11-2-3-12-5(4-8)9-10-6(12)7(11)13/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKJQCSRQFRGOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN2C(=NN=C2C1=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

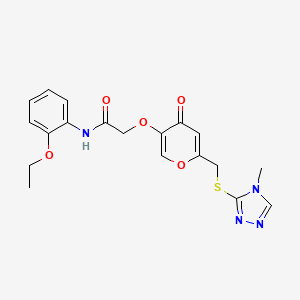

![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2475656.png)

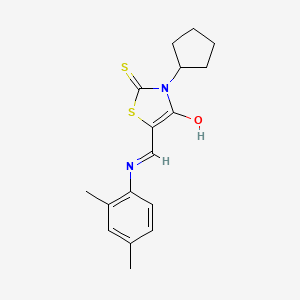

![1-(tert-butyl)-4-(1-(2-(2,3-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2475660.png)

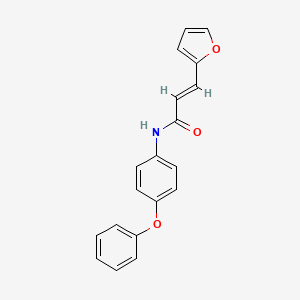

![N-(4-chloro-2-fluorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2475670.png)